3-iodo-1H-thieno[3,2-c]pyrazole 3-iodo-1H-thieno[3,2-c]pyrazole
Brand Name: Vulcanchem
CAS No.: 848356-68-3
VCID: VC4520705
InChI: InChI=1S/C5H3IN2S/c6-5-4-3(7-8-5)1-2-9-4/h1-2H,(H,7,8)
SMILES: C1=CSC2=C(NN=C21)I
Molecular Formula: C5H3IN2S
Molecular Weight: 250.06

3-iodo-1H-thieno[3,2-c]pyrazole

CAS No.: 848356-68-3

Cat. No.: VC4520705

Molecular Formula: C5H3IN2S

Molecular Weight: 250.06

* For research use only. Not for human or veterinary use.

3-iodo-1H-thieno[3,2-c]pyrazole - 848356-68-3

Specification

CAS No. 848356-68-3
Molecular Formula C5H3IN2S
Molecular Weight 250.06
IUPAC Name 3-iodo-2H-thieno[3,2-c]pyrazole
Standard InChI InChI=1S/C5H3IN2S/c6-5-4-3(7-8-5)1-2-9-4/h1-2H,(H,7,8)
Standard InChI Key VEEHPGKXSQJZSB-UHFFFAOYSA-N
SMILES C1=CSC2=C(NN=C21)I

Introduction

Structural and Chemical Properties

Molecular Architecture

3-Iodo-1H-thieno[3,2-c]pyrazole (molecular formula: C5H3IN2S\text{C}_5\text{H}_3\text{IN}_2\text{S}) consists of a fused bicyclic system comprising a thiophene ring and a pyrazole moiety. The iodine substituent at position 3 and the hydrogen atom at position 1 define its stereoelectronic profile . Key structural features include:

  • Fused Ring System: The thieno[3,2-c]pyrazole scaffold merges a five-membered thiophene (sulfur-containing) ring with a pyrazole (two adjacent nitrogen atoms) ring, creating a planar, aromatic system .

  • Substituent Effects: The electron-withdrawing iodine atom enhances electrophilic substitution reactivity at adjacent positions, while the methyl group in derivatives (e.g., 3-iodo-1-methyl-1H-thieno[3,2-c]pyrazole) influences steric interactions.

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
Molecular FormulaC5H3IN2S\text{C}_5\text{H}_3\text{IN}_2\text{S}
SMILESC1=CSC2=C(NN=C21)I\text{C1=CSC2=C(NN=C21)I}
InChI KeyVEEHPGKXSQJZSB-UHFFFAOYSA-N
Aromatic SystemBicyclic thienopyrazole

Physicochemical Characteristics

The compound’s physicochemical properties are critical for its pharmacokinetic behavior. Key data include:

  • Molecular Weight: 249.91 g/mol .

  • Solubility: Limited aqueous solubility due to aromaticity; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Susceptible to photodehalogenation under UV light, requiring storage in amber containers .

Synthesis and Functionalization

Traditional Synthetic Routes

The synthesis of 3-iodo-1H-thieno[3,2-c]pyrazole typically involves cyclocondensation reactions. A representative pathway includes:

  • Precursor Preparation: Starting with 1H-pyrazole derivatives, halogenation using iodine (I2\text{I}_2) in the presence of catalytic acids (e.g., TsOH) facilitates cyclization .

  • Cyclocondensation: Thiophene precursors react with iodinating agents under reflux conditions to form the fused ring system.

For example, Ohtsuka et al. demonstrated that phenyl hydrazine and trifluoromethyl diketones yield tetrasubstituted pyrazoles in ethanol, a method adaptable to thienopyrazole synthesis .

Modern Methodologies

Recent advances employ nanocatalysts and flow chemistry to enhance regioselectivity and yields:

  • Nano-ZnO Catalysis: Girish et al. achieved 85% yield in a one-pot reaction using phenylacetylene, aldehydes, and hydrazines, with iodine mediating cyclization .

  • Protecting Group Strategies: VulcanChem’s synthesis of tert-butyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate (C10H11IN2O2S\text{C}_{10}\text{H}_{11}\text{IN}_2\text{O}_2\text{S}) uses Boc protection to stabilize the pyrazole nitrogen during functionalization.

Pharmacological Applications

Kinase Inhibition and Anticancer Activity

3-Iodo-1H-thieno[3,2-c]pyrazole derivatives exhibit potent inhibition of Aurora kinases, enzymes critical for mitosis. Key findings include:

  • Low Nanomolar Potency: A 2010 study identified compound 38 (a derivative) with IC50\text{IC}_{50} values <10 nM against Aurora A/B kinases, disrupting the cell cycle in HCT-116 colon cancer cells .

  • In Vivo Efficacy: In HL-60 xenograft models, compound 38 reduced tumor volume by 60% at 50 mg/kg doses, demonstrating favorable pharmacokinetics .

ParameterDetail
Signal WordWarning
Hazard CodesH302, H315, H319, H335
First AidRinse skin/eyes; seek medical attention

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, 1H, thiophene-H) .

  • Mass Spectrometry: ESI-MS m/z 250.91 [M+H]+^+ .

Computational Modeling

DFT calculations predict a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity consistent with electrophilic substitution patterns .

Future Directions

  • Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability.

  • Structure-Activity Relationships: Systematic exploration of substituents at positions 1 and 3.

  • Toxicology Studies: Long-term in vivo safety assessments for clinical translation.

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